

# physical and chemical properties of tert-butyl ethyl malonate

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## Compound of Interest

Compound Name: *tert-Butyl ethyl malonate*

Cat. No.: *B1266440*

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## An In-depth Technical Guide to Tert-Butyl Ethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **tert-butyl ethyl malonate**. It includes detailed experimental protocols for its synthesis and purification, presented alongside key safety and handling information. The data and methodologies are structured to support advanced research and development applications.

## Physical and Chemical Properties

**Tert-butyl ethyl malonate** is a diester of malonic acid, featuring both a tert-butyl and an ethyl group. It is a valuable reagent in organic synthesis, particularly in the preparation of substituted carboxylic acids and polysulfones.<sup>[1][2]</sup> Its physical state at room temperature is a clear, colorless liquid.<sup>[1][2][3]</sup>

The key physical and chemical properties of **tert-butyl ethyl malonate** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>4</sub> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	188.22 g/mol <a href="#">[4]</a> <a href="#">[7]</a>
Density	0.994 g/mL at 25 °C <a href="#">[1]</a> <a href="#">[4]</a>
Boiling Point	83-85 °C at 8 mmHg <a href="#">[1]</a> <a href="#">[4]</a> 98-100 °C at 22 mmHg <a href="#">[8]</a>
Refractive Index	n <sub>20</sub> /D 1.416 <a href="#">[1]</a> <a href="#">[4]</a>
Flash Point	87 °C (189 °F) <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[9]</a>
Solubility	Miscible with most common solvents; Immiscible with water. <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
pKa (Predicted)	11.86 ± 0.46 <a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	32864-38-3 <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>

## Chemical Reactivity and Stability

**Tert-butyl ethyl malonate's** reactivity is centered around the active methylene group (the CH<sub>2</sub> group flanked by two carbonyls) and the differential reactivity of its two ester groups.

- **Alkylation:** The acidic protons of the α-carbon can be removed by a suitable base to form a carbanion, which can then be alkylated. This is a cornerstone of the malonic ester synthesis for preparing substituted acetic acids.
- **Hydrolysis/De-esterification:** The ethyl and tert-butyl ester groups can be selectively cleaved under different conditions. The tert-butyl ester is labile under acidic conditions (e.g., trifluoroacetic acid), while the ethyl ester is more readily hydrolyzed under basic conditions (e.g., KOH).[\[10\]](#) This differential reactivity is highly valuable in multi-step organic synthesis.
- **Stability and Decomposition:** The compound is sensitive to acid, which can catalyze the decomposition of the tert-butyl group.[\[2\]](#)[\[8\]](#) During distillation, traces of acid can lead to autocatalytic decomposition, evidenced by severe foaming.[\[2\]](#) To prevent this, it is recommended that distillation apparatus be washed with a base and that a basic stabilizer

like potassium carbonate or magnesium oxide be added before heating.[2][8] The compound should be stored under an inert atmosphere.[1][2]

## Experimental Protocols

The following sections detail established procedures for the synthesis and purification of **tert-butyl ethyl malonate**.

This procedure is adapted from Organic Syntheses and involves the reaction of monoethyl malonate with isobutylene.[8]

Materials:

- Monoethyl malonate (0.42 mole)
- Liquefied isobutylene (approx. 0.75 mole)
- Ether (100 mL)
- Concentrated sulfuric acid (3.5 mL)
- 500-mL heavy-walled pressure bottle
- Sodium hydroxide solution (50 g NaOH in 200 mL water)
- Ice
- Anhydrous magnesium sulfate

Procedure:

- **Reaction Setup:** A 500-mL Pyrex heavy-walled, narrow-mouthed pressure bottle is charged with 100 mL of ether and 3.5 mL of concentrated sulfuric acid. The solution is cooled to 5°C in an ice bath.[8]
- **Addition of Reactants:** 56 g (0.42 mole) of monoethyl malonate and approximately 60 mL (about 0.75 mole) of liquefied isobutylene are added to the cooled solution.[8]

- **Reaction:** The bottle is immediately sealed with a rubber stopper, which is securely clamped. The mixture is then shaken mechanically at room temperature overnight.[8]
- **Workup:** The bottle is chilled in an ice-salt bath before opening. The reaction mixture is poured into a 1-L Erlenmeyer flask containing a cooled solution of 50 g of sodium hydroxide in 200 mL of water and 200 g of ice.[8]
- **Extraction:** The mixture is transferred to a separatory funnel. The layers are separated, and the aqueous portion is extracted twice with 75-mL portions of ether.[8]
- **Drying:** The combined organic layers are dried over anhydrous magnesium sulfate.[8]

#### Materials:

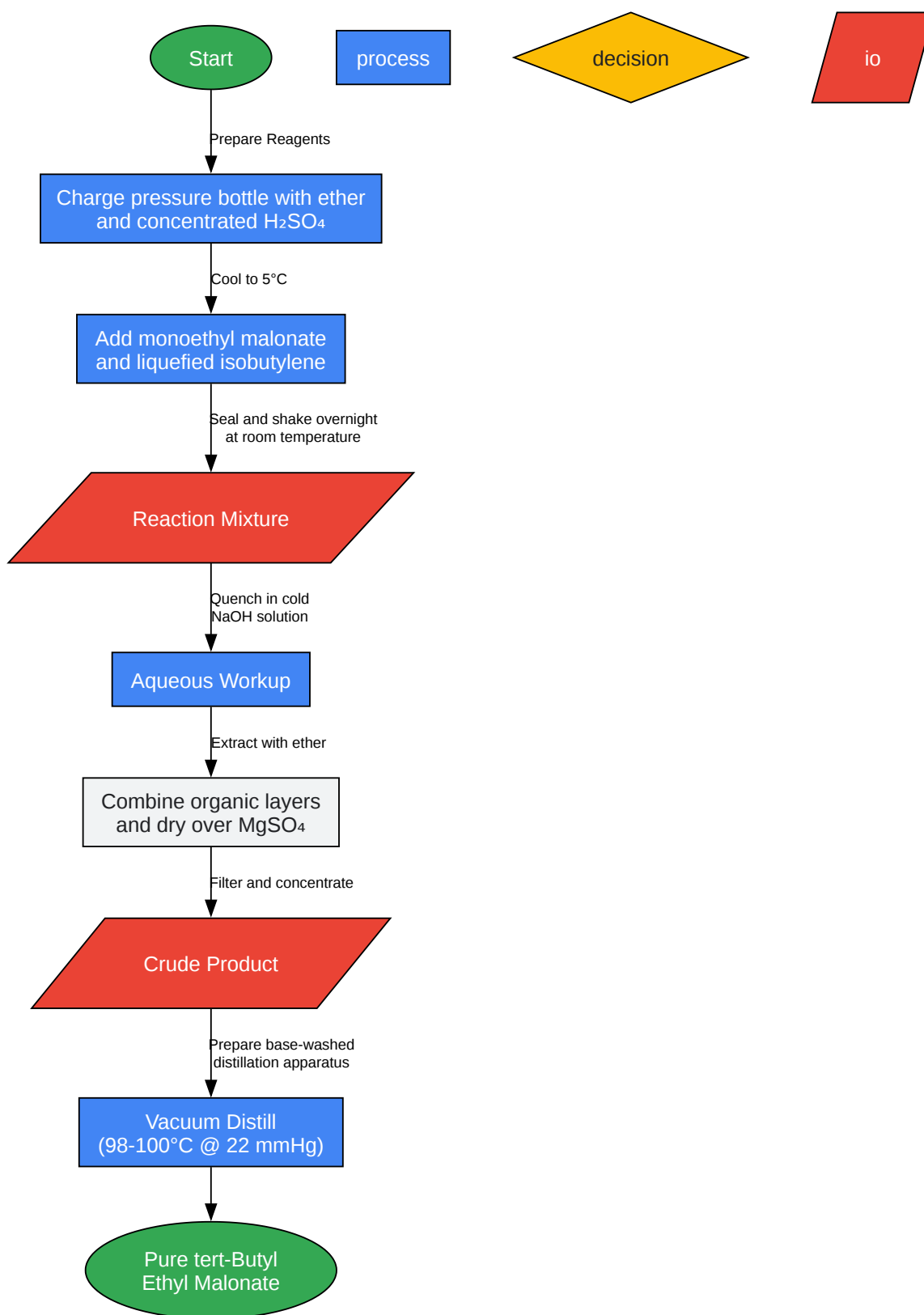
- Dried crude product from synthesis
- Distillation apparatus with a 10-cm Vigreux column
- Potassium carbonate or magnesium oxide (optional, as a stabilizer)[2][8]
- Vacuum source

#### Procedure:

- **Apparatus Preparation:** The distillation apparatus must be thoroughly cleaned. It is essential to wash the glassware with a sodium hydroxide solution, followed by rinsing and drying, to remove any acidic residues that could cause decomposition of the product.[2][8]
- **Distillation Setup:** The dried ether solution is concentrated in a round-bottomed flask. A small amount of potassium carbonate or magnesium oxide is recommended to be added before distillation to inhibit decomposition.[2][8]
- **Fractional Distillation:** The crude product is distilled at reduced pressure through a 10-cm Vigreux column.[8]
- **Collection:** The fraction distilling at 98–100°C/22 mmHg or 107–109°C/24 mm is collected.[8] The expected yield is typically in the range of 53–58%.[8]

## Visualized Workflow: Synthesis and Purification

The following diagram illustrates the logical flow of the synthesis and purification process described above.



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Caption: Experimental workflow for the synthesis and purification of **tert-butyl ethyl malonate**.

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- To cite this document: BenchChem. [physical and chemical properties of tert-butyl ethyl malonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266440#physical-and-chemical-properties-of-tert-butyl-ethyl-malonate]

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